REACTION_CXSMILES
|
Cl[C:2]1[C:3](=[O:15])[N:4]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)[CH:5]=[CH:6][N:7]=1.CCOC(C)=O.[CH3:22][N:23]1CCCC1=O>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].[C-]#N.[C-]#N.[Zn+2]>[F:14][C:11]1[CH:12]=[CH:13][C:8]([N:4]2[CH:5]=[CH:6][N:7]=[C:2]([C:22]#[N:23])[C:3]2=[O:15])=[CH:9][CH:10]=1 |f:3.4.5,6.7.8|
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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ClC=1C(N(C=CN1)C1=CC=C(C=C1)F)=O
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Name
|
|
Quantity
|
20 mL
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Type
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reactant
|
Smiles
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CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0.25 g
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Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
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Name
|
Zn(CN)2
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Quantity
|
0.31 g
|
Type
|
catalyst
|
Smiles
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[C-]#N.[C-]#N.[Zn+2]
|
Name
|
|
Quantity
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300 mL
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Type
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reactant
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The residue was cooled to room temperature
|
Type
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WASH
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Details
|
washed with a solution of saturated aq. NH4Cl, conc. NOH, water (72 mL
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Type
|
DRY_WITH_MATERIAL
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Details
|
a ratio of 4:1:4) and brine, dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
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Details
|
The crude was purified by silica gel flash column chromatography (100% CH2Cl2)
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Name
|
|
Type
|
product
|
Smiles
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FC1=CC=C(C=C1)N1C(C(=NC=C1)C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.77 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |